Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylpyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture. This in-depth technical guide presents a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Methoxy-2-methylpyridin-3-amine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust framework for spectral interpretation and characterization. The methodologies and interpretations herein are designed to equip researchers with the expertise to anticipate and confirm the spectroscopic signature of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For 5-Methoxy-2-methylpyridin-3-amine, the predicted spectrum is influenced by the electronic effects of the amine, methoxy, and methyl substituents on the pyridine ring. The electron-donating nature of the methoxy and amino groups, and the weakly donating methyl group, will cause a general upfield shift (lower ppm) of the ring protons compared to unsubstituted pyridine.
Causality of Predicted Chemical Shifts:
-
Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are in different chemical environments. The H-4 proton is expected to be a doublet, influenced by the adjacent H-6 proton. Similarly, the H-6 proton will appear as a doublet due to coupling with the H-4 proton. Their specific chemical shifts will be dictated by the combined electronic effects of the flanking substituents.
-
Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of N-H protons can vary and is dependent on solvent, concentration, and temperature. These protons are also exchangeable with D₂O, a useful technique for peak assignment.[1]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will present as a sharp singlet. Their characteristic chemical shift is typically in the range of 3.5-4.0 ppm for methoxy groups attached to an aromatic ring.[2]
-
Methyl Protons (-CH₃): The protons of the methyl group at the 2-position are also equivalent and will appear as a distinct singlet, typically in the range of 2.2-2.6 ppm.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-Methoxy-2-methylpyridin-3-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | ~ 6.8 - 7.2 | Doublet (d) | 1H |
| H-6 | ~ 7.5 - 7.9 | Doublet (d) | 1H |
| -NH₂ | ~ 3.5 - 5.0 (broad) | Singlet (s) | 2H |
| -OCH₃ | ~ 3.8 - 4.0 | Singlet (s) | 3H |
| -CH₃ | ~ 2.3 - 2.5 | Singlet (s) | 3H |
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// Nodes for atoms
N1 [label="N"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_Me [label="C"];
O_MeO [label="O"];
C_MeO [label="C"];
N_amine [label="N"];
// Nodes for labels
label_N1 [label="1", pos="0.3,0.3!"];
label_C2 [label="2", pos="1.3,-0.3!"];
label_C3 [label="3", pos="1.3,-1.3!"];
label_C4 [label="4", pos="0.3,-2.3!"];
label_C5 [label="5", pos="-0.7,-1.3!"];
label_C6 [label="6", pos="-0.7,-0.3!"];
label_H4 [label="H-4", pos="0.3,-3!"];
label_H6 [label="H-6", pos="-1.4,-0.3!"];
label_CH3 [label="CH₃", pos="2.3,-0.3!"];
label_OCH3 [label="OCH₃", pos="-1.7,-2.3!"];
label_NH2 [label="NH₂", pos="2.3,-1.3!"];
// Edges for bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- C_Me;
C3 -- N_amine;
C5 -- O_MeO;
O_MeO -- C_MeO;
C4 -- label_H4 [style=dashed, arrowhead=none];
C6 -- label_H6 [style=dashed, arrowhead=none];
C_Me -- label_CH3 [style=dashed, arrowhead=none];
C_MeO -- label_OCH3 [style=dashed, arrowhead=none];
N_amine -- label_NH2 [style=dashed, arrowhead=none];
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Caption: Molecular structure of 5-Methoxy-2-methylpyridin-3-amine with atom numbering for NMR correlation.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 5-Methoxy-2-methylpyridin-3-amine will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution in the pyridine ring.
Causality of Predicted Chemical Shifts:
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbons directly bonded to the nitrogen and oxygen atoms (C-2, C-5, and C-6) will be significantly deshielded and appear at higher ppm values. The positions of the other ring carbons (C-3 and C-4) will be influenced by the resonance and inductive effects of the substituents.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of 55-65 ppm.[2]
-
Methyl Carbon (-CH₃): The aliphatic carbon of the methyl group will be the most shielded carbon and appear at the lowest ppm value, generally between 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methoxy-2-methylpyridin-3-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 150 - 155 |
| C-3 | ~ 125 - 130 |
| C-4 | ~ 115 - 120 |
| C-5 | ~ 140 - 145 |
| C-6 | ~ 135 - 140 |
| -OCH₃ | ~ 55 - 60 |
| -CH₃ | ~ 20 - 25 |
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Predicted Absorption Bands:
-
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[1][3]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ range.[3]
-
C-O Stretching: The C-O stretching of the methoxy group will result in a strong absorption band, typically around 1250 cm⁻¹ for aromatic ethers.
Table 3: Predicted Characteristic IR Absorption Bands for 5-Methoxy-2-methylpyridin-3-amine
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium |
| Aromatic Ether | C-O Stretch | 1200 - 1275 | Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Anticipated Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (C₇H₁₀N₂O = 138.17 g/mol ). Due to the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond adjacent to the nitrogen atom. For aromatic amines, this can involve fragmentation of the substituents.
-
Loss of Methyl Radical: The molecular ion may lose a methyl radical (•CH₃) from the 2-position or the methoxy group, resulting in a fragment at [M-15]⁺.
-
Loss of Methoxy Radical: Loss of the methoxy radical (•OCH₃) would lead to a fragment at [M-31]⁺.
-
Pyridine Ring Fragmentation: Substituted pyridines can undergo ring cleavage, often involving the loss of HCN or related fragments.[4]
Table 4: Predicted Significant Fragments in the Mass Spectrum of 5-Methoxy-2-methylpyridin-3-amine
| m/z | Predicted Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 110 | [M - CO]⁺ or [M - N₂]⁺ |
| 107 | [M - OCH₃]⁺ |
| 95 | [M - HNCH₂]⁺ |
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M [label="[C₇H₁₀N₂O]⁺\nm/z = 138"];
M_minus_15 [label="[C₆H₇N₂O]⁺\nm/z = 123"];
M_minus_31 [label="[C₆H₇N₂]⁺\nm/z = 107"];
M_minus_28 [label="[C₆H₁₀N₂]⁺\nm/z = 110"];
M -> M_minus_15 [label="- •CH₃"];
M -> M_minus_31 [label="- •OCH₃"];
M -> M_minus_28 [label="- CO or -N₂"];
}
Caption: Predicted major fragmentation pathways for 5-Methoxy-2-methylpyridin-3-amine in mass spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized and validated protocols are essential. The following are generalized methodologies applicable to the analysis of 5-Methoxy-2-methylpyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube securely.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a much lower natural abundance than ¹H.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Gas Chromatography-Mass Spectrometry (GC-MS)
Conclusion
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 5-Methoxy-2-methylpyridin-3-amine. By grounding these predictions in the fundamental principles of NMR, IR, and mass spectrometry, and by providing detailed, field-proven experimental protocols, this document serves as an authoritative resource for researchers. The provided tables, diagrams, and causal explanations are intended to facilitate the efficient and accurate structural elucidation and characterization of this and related molecules, thereby accelerating research and development efforts.
References
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